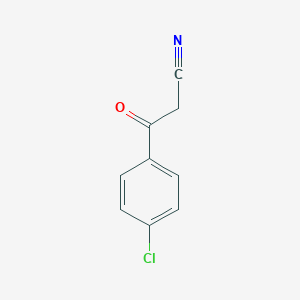

4-Chlorobenzoylacetonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-chlorophenyl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYOUFPNYTOFCSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40196835 | |

| Record name | 4-Chlorobenzoylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4640-66-8 | |

| Record name | 4-Chlorobenzoylacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004640668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorobenzoylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40196835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chlorobenzoylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Chlorobenzoylacetonitrile CAS number and properties

An In-depth Technical Guide to 4-Chlorobenzoylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 4640-66-8

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate. The document details its chemical and physical properties, safety information, and potential applications, with a focus on its relevance to researchers in organic synthesis and drug discovery.

Chemical and Physical Properties

This compound is a solid compound with the chemical formula C₉H₆ClNO.[1] Its molecular weight is 179.60 g/mol .[1]

| Property | Value | Source |

| Molecular Formula | C₉H₆ClNO | [1] |

| Molecular Weight | 179.60 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 129-133 °C | [1] |

| InChI | 1S/C9H6ClNO/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4H,5H2 | [1] |

| SMILES | Clc1ccc(cc1)C(=O)CC#N | [1] |

Safety Information

This compound is classified as a warning-level hazard. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[1][2]

| Hazard Statement | Code |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

| May cause respiratory irritation | H335 |

Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338[1]

Applications in Synthesis

This compound serves as a valuable building block in organic synthesis. While specific applications in drug development are not extensively documented in publicly available literature, its bifunctional nature, possessing both a nitrile and a ketone group attached to a chlorophenyl ring, suggests its utility as a precursor for a variety of more complex molecules. Chlorinated organic compounds are of significant interest in medicinal chemistry, with over 250 FDA-approved drugs containing chlorine.[3] The presence of the chlorine atom can influence the pharmacokinetic and pharmacodynamic properties of a molecule.[3]

Generalized Synthesis Approach

The following diagram illustrates a generalized workflow for such a synthesis.

Caption: Generalized workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Based on the available literature, there is no specific information detailing the biological activity or the involvement of this compound in any signaling pathways. Further research would be required to elucidate any potential pharmacological effects or mechanisms of action.

Conclusion

This compound is a chemical intermediate with well-defined physical and chemical properties. Its structural features make it a potentially useful starting material for the synthesis of more complex molecules, particularly in the context of drug discovery where chlorinated compounds have shown significant therapeutic value. While detailed biological studies and specific synthesis protocols are not widely reported, the foundational information provided in this guide serves as a valuable resource for researchers and scientists in the field.

References

An In-depth Technical Guide to 4-Chlorobenzoylacetonitrile: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-chlorobenzoylacetonitrile, a valuable building block in organic synthesis. The document details its molecular structure, physicochemical properties, and outlines a plausible synthetic route and analytical protocols.

Molecular Structure and Properties

This compound, also known as 4'-chloro-2-cyanoacetophenone, is an aromatic ketone and a nitrile. Its structure features a benzoyl group substituted with a chlorine atom at the para-position, which is attached to the α-carbon of an acetonitrile moiety.

Molecular Identifiers and Weight

The key identifiers and molecular weight of this compound are summarized in the table below.

| Identifier | Value |

| IUPAC Name | 3-(4-chlorophenyl)-3-oxopropanenitrile |

| CAS Number | 4640-66-8[1][2] |

| Molecular Formula | C₉H₆ClNO[1] |

| Molecular Weight | 179.60 g/mol [1][2] |

| InChI Key | JYOUFPNYTOFCSJ-UHFFFAOYSA-N[1] |

| SMILES | C1=CC(=CC=C1C(=O)CC#N)Cl[1] |

Physicochemical Properties

The known physical and chemical properties of this compound are presented in the following table.

| Property | Value |

| Physical Form | Solid[1] |

| Melting Point | 129-133 °C[1] |

| Assay Purity | ≥97% (typical)[1] |

Proposed Synthesis and Experimental Protocols

Proposed Synthesis Pathway

The synthesis involves the reaction of a 4-chlorobenzoate ester (e.g., methyl 4-chlorobenzoate) with acetonitrile in the presence of a strong base, such as sodium ethoxide or sodium hydride. The base deprotonates acetonitrile to form a nucleophilic carbanion, which then attacks the carbonyl carbon of the ester. Subsequent elimination of the alkoxide leaving group yields the desired β-ketonitrile.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis

-

Preparation : To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add sodium ethoxide (1.1 equivalents) and anhydrous ethanol.

-

Addition of Reactants : While stirring, add acetonitrile (1.5 equivalents) to the flask. Subsequently, add methyl 4-chlorobenzoate (1.0 equivalent) dropwise from the dropping funnel over a period of 30 minutes.

-

Reaction : Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup : After completion, cool the mixture to room temperature and pour it into a beaker containing ice-cold dilute hydrochloric acid to neutralize the excess base.

-

Isolation and Purification : The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Analytical Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

Experimental Workflow for Analysis

The general workflow for the synthesis and characterization of this compound is depicted below.

Caption: Experimental workflow for this compound.

Spectroscopic Data

The following table summarizes the expected and reported spectroscopic data for this compound.

| Analytical Technique | Protocol | Expected/Reported Data |

| Mass Spectrometry (Electron Ionization) | A sample is introduced into the mass spectrometer, ionized by an electron beam, and the resulting fragments are separated by their mass-to-charge ratio. | Molecular Ion (M⁺): m/z 179. Key Fragments: m/z 139 (loss of CH₂CN), m/z 111 (chlorophenyl cation). |

| Infrared (IR) Spectroscopy | The sample is analyzed as a KBr pellet or a Nujol mull. The IR spectrum is recorded over the range of 4000-400 cm⁻¹. | C=O stretch: ~1680 cm⁻¹. C≡N stretch: ~2260 cm⁻¹. Aromatic C=C stretch: ~1600 cm⁻¹, ~1480 cm⁻¹. C-Cl stretch: ~1090 cm⁻¹. |

| ¹H NMR Spectroscopy | The sample is dissolved in a deuterated solvent (e.g., CDCl₃) and the spectrum is recorded on a 300 or 400 MHz spectrometer. | Aromatic protons: Two doublets in the range of δ 7.5-8.0 ppm. Methylene protons (-CH₂-): A singlet around δ 4.0-4.5 ppm. |

| ¹³C NMR Spectroscopy | The sample is dissolved in a deuterated solvent (e.g., CDCl₃) and the spectrum is recorded. | Carbonyl carbon (C=O): ~δ 185-195 ppm. Nitrile carbon (C≡N): ~δ 115-120 ppm. Aromatic carbons: Multiple signals between δ 128-140 ppm. Methylene carbon (-CH₂-): ~δ 30-35 ppm. |

Note: Specific NMR data for this compound is not widely reported. The expected chemical shifts are based on the analysis of its structural features and comparison with similar molecules.

References

Spectroscopic Profile of 4-Chlorobenzoylacetonitrile: A Technical Guide

For researchers, scientists, and professionals in drug development, this technical guide provides an in-depth look at the spectroscopic data of 4-Chlorobenzoylacetonitrile (CAS No. 4640-66-8), a compound of interest in various chemical and pharmaceutical research domains. This document outlines the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the methodologies for their acquisition.

Summary of Spectroscopic Data

The spectroscopic data for this compound (C₉H₆ClNO, Molecular Weight: 179.60 g/mol ) is crucial for its identification and characterization. The following tables summarize the key findings from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.88 | Doublet (d) | 8.4 | 2H | Ar-H |

| 7.52 | Doublet (d) | 8.4 | 2H | Ar-H |

| 4.06 | Singlet (s) | - | 2H | -CH₂- |

Predicted data obtained from a 400 MHz spectrometer in CDCl₃.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results | - |

Infrared (IR) Spectroscopy Data

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Specific peak list not available in search results | C=O (Ketone), C≡N (Nitrile), C-Cl (Aryl chloride), C-H (Aromatic/Aliphatic) |

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data for this compound [2]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 179 | ~40 | [M]⁺ (Molecular Ion) |

| 181 | ~13 | [M+2]⁺ (Isotope Peak) |

| 139 | 100 | [ClC₆H₄CO]⁺ |

| 111 | ~30 | [C₆H₄Cl]⁺ |

| 75 | ~15 | [C₆H₃]⁺ |

Experimental Protocols

Detailed experimental procedures are essential for the replication and verification of spectroscopic data. The following sections describe generalized protocols applicable to the characterization of this compound.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectra are typically recorded on a 400 or 500 MHz spectrometer.[3] The sample (around 5-20 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), and transferred to a 5 mm NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing. The spectrometer is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal resolution. For ¹³C NMR, a greater number of scans is usually required due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Infrared (IR) spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. For the KBr pellet method, a small amount of the solid sample is ground with dry potassium bromide and pressed into a thin, transparent disk. For ATR, the solid sample is placed directly onto the ATR crystal. The spectrum is typically recorded over a range of 4000-400 cm⁻¹. A background spectrum is collected prior to the sample measurement to subtract the contributions from atmospheric water and carbon dioxide.

Mass Spectrometry (MS)

Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. For electron ionization (EI) mass spectrometry, the sample is introduced into the ion source where it is bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to ionize and fragment. The resulting positively charged ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and interpreting the spectroscopic data for an organic compound like this compound.

Caption: Spectroscopic Analysis Workflow.

References

Chemical reactivity of the nitrile group in 4-Chlorobenzoylacetonitrile

An In-Depth Technical Guide to the Chemical Reactivity of the Nitrile Group in 4-Chlorobenzoylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 3-(4-chlorophenyl)-3-oxopropanenitrile, is a bifunctional organic compound featuring a ketone, a nitrile, and a 4-substituted chlorophenyl group.[1][2][3] Its structure contains an active methylene group flanked by two electron-withdrawing groups (carbonyl and nitrile), making it a highly versatile and valuable precursor in organic synthesis.[4] This guide focuses specifically on the chemical reactivity of the nitrile functional group (-C≡N) within this molecule, a key site for transformations in the synthesis of pharmaceuticals and other complex organic structures. The inherent polarity and unsaturation of the nitrile group allow it to undergo a wide range of chemical reactions, including hydrolysis, reduction, cycloadditions, and reactions with organometallic reagents.

Electronic Properties and Reactivity of the Nitrile Group

The nitrile group consists of a carbon atom triple-bonded to a nitrogen atom. Due to the high electronegativity of nitrogen, the C≡N bond is strongly polarized, creating a significant partial positive charge on the carbon atom.[5][6] This makes the nitrile carbon highly electrophilic and susceptible to attack by nucleophiles.[5][6][7]

In the context of this compound, the electrophilic character of the nitrile carbon is further amplified by the electron-withdrawing effects of the adjacent carbonyl group and the 4-chlorophenyl ring. This enhanced reactivity makes the nitrile group a prime target for various nucleophilic addition reactions.

Key Reactions of the Nitrile Group

The nitrile group of this compound is a gateway to diverse molecular architectures, particularly in the synthesis of heterocyclic compounds.[4] Key transformations include hydrolysis, reduction, reactions with organometallic reagents, and cycloaddition reactions.

Hydrolysis to Carboxylic Acids

Nitriles can be hydrolyzed under either acidic or basic conditions to yield carboxylic acids.[8][9][10] The reaction typically proceeds through an amide intermediate, which is subsequently hydrolyzed to the corresponding carboxylic acid.[6][8]

-

Acid-Catalyzed Hydrolysis: Protonation of the nitrile nitrogen activates the carbon atom toward nucleophilic attack by water.[8][9]

-

Base-Catalyzed Hydrolysis: Direct nucleophilic attack of a hydroxide ion on the nitrile carbon initiates the process.[6]

Reduction to Primary Amines and Aldehydes

The nitrile group can be readily reduced to form primary amines or, with milder reagents, aldehydes.

-

Reduction to Primary Amines: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for converting nitriles to primary amines.[6][11] The reaction involves two successive nucleophilic additions of a hydride ion to the electrophilic nitrile carbon.[6][12]

-

Reduction to Aldehydes: Milder reducing agents, such as Diisobutylaluminium hydride (DIBAL-H), can achieve the partial reduction of nitriles to aldehydes.[8][9][11] The reaction stops at the imine stage, which is then hydrolyzed to the aldehyde during aqueous workup.[6][11]

Reaction with Organometallic Reagents

Grignard reagents (R-MgX) and organolithium reagents (R-Li) add to the electrophilic carbon of the nitrile group.[7][9] This forms an intermediate imine anion, which upon acidic hydrolysis, yields a ketone.[7][12][13] This reaction is a powerful tool for carbon-carbon bond formation.

Role in Heterocycle Synthesis

The true synthetic utility of this compound lies in its role as a versatile building block for heterocyclic chemistry.[4] The combination of the reactive nitrile group and the adjacent active methylene group allows for a variety of cyclization reactions. It is a common precursor for synthesizing five-membered heterocycles like pyrazoles, isoxazoles, and thiophenes.[4]

Quantitative Data on Reactivity

The following table summarizes representative reactions involving the nitrile group of benzoylacetonitrile derivatives, providing insight into typical yields and conditions applicable to this compound.

| Reaction Type | Reagents & Conditions | Product Type | Yield (%) | Reference |

| Heterocycle Synthesis | Hydrazine hydrate, ethanol, reflux | 5-(4-chlorophenyl)-1H-pyrazol-3-amine | ~90% | [4] (Analogous) |

| Heterocycle Synthesis | Hydroxylamine hydrochloride, sodium acetate, ethanol, reflux | 5-(4-chlorophenyl)isoxazol-3-amine | ~85% | [4] (Analogous) |

| Reduction to Amine | LiAlH₄, THF, then H₂O workup | Primary Amine | High | [6][8][11] (General) |

| Reduction to Aldehyde | DIBAL-H, Toluene, -78°C, then H₃O⁺ workup | Aldehyde | Moderate-High | [9][11] (General) |

| Grignard Reaction | CH₃MgBr, ether, then H₃O⁺ workup | Ketone | High | [7][12] (General) |

Experimental Protocols

General Protocol for Synthesis of a Pyrazole Derivative

This protocol is a representative procedure for the synthesis of a pyrazole ring system from a benzoylacetonitrile precursor.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq.) in absolute ethanol.

-

Reagent Addition: Add hydrazine hydrate (1.1 eq.) to the solution dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.

-

Purification: Filter the solid product, wash with cold ethanol, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol or methanol) can be performed for further purification.

General Protocol for Reduction to a Primary Amine using LiAlH₄

Caution: Lithium aluminum hydride (LiAlH₄) is a highly reactive, pyrophoric, and water-sensitive reagent. All operations must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add a suspension of LiAlH₄ (1.5-2.0 eq.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C using an ice bath.

-

Reagent Addition: Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.

-

Quenching (Fieser workup): Cool the reaction mixture back to 0°C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is designed to precipitate the aluminum salts.

-

Purification: Stir the resulting mixture vigorously for 1 hour. Filter the granular precipitate through a pad of Celite and wash thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude primary amine, which can be further purified by chromatography or distillation.

Conclusion

The nitrile group in this compound is a highly reactive and synthetically versatile functional group. Its electrophilic nature, enhanced by the molecular framework, allows for a broad spectrum of chemical transformations. For researchers in medicinal chemistry and drug development, mastering the reactivity of this group provides a powerful platform for the efficient synthesis of diverse nitrogen-containing compounds, particularly a wide array of valuable heterocyclic scaffolds. The strategic manipulation of the nitrile group enables the construction of complex molecular architectures, making this compound an indispensable tool in modern organic synthesis.

References

- 1. This compound 97 4640-66-8 [sigmaaldrich.com]

- 2. 4-氯苯甲酰乙腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | C9H6ClNO | CID 138308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 5. fiveable.me [fiveable.me]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 9. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]

- 10. Nitriles | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. youtube.com [youtube.com]

4-Chlorobenzoylacetonitrile: A Versatile Precursor in the Synthesis of Heterocyclic Compounds for Pharmaceutical and Agrochemical Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorobenzoylacetonitrile, a reactive organic intermediate, serves as a crucial building block in the synthesis of a wide array of heterocyclic compounds. Its unique chemical structure, featuring a reactive methylene group flanked by a carbonyl and a nitrile group, coupled with the presence of a 4-chlorophenyl moiety, makes it a valuable precursor in the development of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the synthetic utility of this compound, detailing its chemical properties, key reactions, and experimental protocols for the synthesis of important heterocyclic scaffolds such as pyrazoles, pyrimidines, and thiophenes.

Chemical Properties and Reactivity

This compound, with the chemical formula C₉H₆ClNO, is a solid at room temperature with a melting point in the range of 129-133 °C.[1][2][3][4] The molecule's reactivity is primarily centered around the active methylene group, which is readily deprotonated by a base to form a stabilized carbanion. This carbanion can then participate in a variety of nucleophilic addition and condensation reactions. The carbonyl and nitrile groups also offer sites for further chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₆ClNO | [1][2][3][4] |

| Molecular Weight | 179.60 g/mol | [1][2][3][4] |

| Appearance | Solid | [1][2][3][4] |

| Melting Point | 129-133 °C | [1][2][3][4] |

| CAS Number | 4640-66-8 | [1][2][3][4] |

Synthesis of Heterocyclic Compounds

The versatile nature of this compound allows for its use in the synthesis of various heterocyclic systems. The following sections detail the synthetic pathways to key heterocyclic scaffolds.

Pyrazole Synthesis

The reaction of 1,3-dicarbonyl compounds with hydrazine derivatives is a classical and efficient method for the synthesis of pyrazoles. This compound, being a β-ketonitrile, readily undergoes condensation with hydrazine hydrate to yield 3-(4-chlorophenyl)-1H-pyrazol-5-amine. This reaction proceeds through an initial condensation to form a hydrazone, followed by an intramolecular cyclization and dehydration.

Experimental Protocol: Synthesis of 3-(4-chlorophenyl)-1H-pyrazol-5-amine

-

To a solution of this compound (1 mmol) in ethanol (10 mL), add hydrazine hydrate (1.2 mmol).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water and stir for 30 minutes.

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from ethanol to obtain pure 3-(4-chlorophenyl)-1H-pyrazol-5-amine.

Table 2: Quantitative Data for the Synthesis of a Pyrazole Derivative

| Product | Reaction Time | Temperature | Yield | Spectroscopic Data (Analogous Compound) | Reference(s) |

| 3-(4-chlorophenyl)-1H-pyrazol-5-amine | 4-6 hours | Reflux | High (expected) | ¹H NMR (DMSO-d₆): δ 7.47 (d, J = 8.6 Hz, 2H), 7.70 (d, J = 8.6 Hz, 2H), 5.75 (s, 1H), 5.30 (br s, 2H), 11.9 (br s, 1H). ¹³C NMR (DMSO-d₆): δ 148.8, 143.1, 131.9, 131.2, 128.5, 127.1, 98.2. | [3] |

Pyrimidine Synthesis

This compound can be utilized in the synthesis of pyrimidine derivatives through condensation with guanidine. The reaction is expected to proceed via an initial nucleophilic addition of guanidine to the carbonyl group, followed by cyclization and dehydration to form a 2-amino-4-(4-chlorophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile.

Experimental Protocol: Synthesis of 2-amino-4-(4-chlorophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

-

To a solution of sodium ethoxide, prepared by dissolving sodium (1.2 mmol) in absolute ethanol (15 mL), add this compound (1 mmol) and guanidine hydrochloride (1.2 mmol).

-

Reflux the mixture for 8-10 hours.

-

After cooling, pour the reaction mixture into ice-water and acidify with dilute acetic acid.

-

Filter the resulting precipitate, wash with water, and dry.

-

Recrystallize from a suitable solvent like ethanol or DMF to get the pure product.

Table 3: Expected Quantitative Data for Pyrimidine Synthesis

| Product | Reaction Time | Temperature | Yield | Spectroscopic Data (Representative) | Reference(s) |

| 2-amino-4-(4-chlorophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile | 8-10 hours | Reflux | Good (expected) | IR (KBr, cm⁻¹): ~3300-3400 (NH₂), 2220 (CN), 1650 (C=O). ¹H NMR (DMSO-d₆): δ 7.5-7.8 (m, 4H, Ar-H), ~7.0 (br s, 2H, NH₂), ~12.0 (br s, 1H, NH). | [4][5][6] |

Thiophene Synthesis (Gewald Reaction)

Experimental Protocol: Synthesis of 2-Amino-5-(4-chlorobenzoyl)thiophene-3-carbonitrile (Proposed)

-

In a round-bottom flask, combine this compound (1 mmol), malononitrile (1 mmol), and elemental sulfur (1.2 mmol) in ethanol (15 mL).

-

Add a catalytic amount of a base, such as morpholine or triethylamine (0.2 mmol).

-

Stir the mixture at room temperature or gentle heating (40-50 °C) for 12-24 hours.

-

Monitor the reaction by TLC.

-

After completion, pour the reaction mixture into acidified water.

-

Collect the precipitate by filtration, wash with water, and dry.

-

Purify the crude product by column chromatography or recrystallization.

Table 4: Expected Quantitative Data for Thiophene Synthesis

| Product | Reaction Time | Temperature | Yield | Spectroscopic Data (Representative) | Reference(s) |

| 2-Amino-5-(4-chlorobenzoyl)thiophene-3-carbonitrile | 12-24 hours | RT to 50 °C | Moderate to Good (expected) | IR (KBr, cm⁻¹): ~3300-3450 (NH₂), 2210-2225 (CN). ¹H NMR (DMSO-d₆): δ 7.6-7.9 (m, 4H, Ar-H), ~7.2 (br s, 2H, NH₂). | [7][8][9] |

Conclusion

This compound is a highly valuable and versatile precursor in organic synthesis, particularly for the construction of biologically relevant heterocyclic compounds. Its ability to participate in a variety of cyclization and condensation reactions makes it an attractive starting material for the synthesis of pyrazoles, pyrimidines, thiophenes, and other heterocyclic systems. The detailed protocols and data presented in this guide are intended to facilitate further research and development in the fields of medicinal chemistry and agrochemical synthesis, enabling the discovery of novel compounds with enhanced therapeutic and practical applications. Further exploration of the reactivity of this compound is likely to uncover even more diverse and efficient synthetic routes to complex molecular architectures.

References

- 1. 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine | C10H10ClN3 | CID 2735304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. spectrabase.com [spectrabase.com]

- 4. researchgate.net [researchgate.net]

- 5. iosrjournals.org [iosrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

Physical and chemical properties of 4-Chlorobenzoylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Chlorobenzoylacetonitrile, a versatile intermediate compound with applications in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Identity and Physical Properties

This compound, also known as 3-(4-chlorophenyl)-3-oxopropanenitrile, is a solid, crystalline compound.[1][2][3] Its key identifiers and physical properties are summarized in the table below for easy reference.

| Property | Value | Citations |

| IUPAC Name | 3-(4-chlorophenyl)-3-oxopropanenitrile | [4] |

| Synonyms | 4-Chlorophenacyl cyanide, p-Chlorophenacyl Cyanide | [1] |

| CAS Number | 4640-66-8 | [1][2][5][6] |

| Molecular Formula | C₉H₆ClNO | [1] |

| Molecular Weight | 179.60 g/mol | [2][5][6] |

| Appearance | White to yellow to orange powder/crystal | [1][3] |

| Melting Point | 128 - 133 °C | [1][2][3][5][6][7] |

| Boiling Point | 349.3 ± 22.0 °C (Predicted) | [1] |

| Solubility | Soluble in Dichloromethane, Ether, Ethyl Acetate, and Methanol. | [1] |

| pKa | 7.37 ± 0.10 (Predicted) | [1] |

Chemical Properties and Reactivity

This compound possesses a unique combination of functional groups—a ketone, a nitrile, and a chlorophenyl group—that make it a valuable precursor in various synthetic pathways. The nitrile group can undergo hydrolysis to form a carboxylic acid, reduction to an amine, or participate in addition reactions. The chloro-substituted aromatic ring is amenable to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Spectral Data

The following table summarizes the available spectral data for this compound.

| Spectroscopy | Data | Citations |

| ¹H NMR | (400 MHz, CDCl₃) δ 7.86 (d, J = 8.5 Hz, 2H), 7.50 (d, J = 7.8 Hz, 2H), 4.09 (s, 2H). | [5] |

| ¹³C NMR | No specific data found in the search results. | |

| IR Spectrum | Data available on the NIST Chemistry WebBook. The spectrum would be characterized by nitrile (C≡N) and ketone (C=O) stretching bands. | [2] |

| Mass Spectrum | Electron ionization mass spectrum is available on the NIST Chemistry WebBook. | [2] |

Experimental Protocols

Synthesis of this compound

While a detailed, step-by-step protocol for the synthesis of this compound is not explicitly available in the reviewed literature, a plausible method can be inferred from the synthesis of similar compounds. The synthesis can be achieved via the condensation of ethyl 4-chlorobenzoate with acetonitrile.

Reaction:

-

Ethyl 4-chlorobenzoate + Acetonitrile → this compound

Proposed Experimental Protocol:

-

Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol.

-

Reaction Mixture: To the refluxing solution of sodium ethoxide, add a mixture of ethyl 4-chlorobenzoate and an excess of dry acetonitrile dropwise over a period of one hour.

-

Reflux: Continue to reflux the reaction mixture with vigorous stirring for an additional 3-4 hours.

-

Work-up: After cooling the reaction mixture to room temperature, pour it into a beaker of cold water.

-

Extraction: Acidify the aqueous solution with a dilute acid (e.g., 10% HCl) and extract the product with an organic solvent such as diethyl ether or dichloromethane (3 x 200 mL).

-

Washing: Wash the combined organic extracts sequentially with water, 10% sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as methanol or aqueous methanol, to yield pure this compound.

Mandatory Visualization

The following diagram illustrates a logical workflow for the synthesis of this compound based on the described experimental protocol.

Caption: Synthesis Workflow for this compound.

Biological Activity and Signaling Pathways

Despite a thorough search of the available scientific literature, no specific studies detailing the biological activity, mechanism of action, or involvement in signaling pathways for this compound have been identified. While the structurally related benzonitrile and acetonitrile moieties are found in various biologically active molecules, the specific pharmacological profile of this compound remains uncharacterized in the public domain.

For drug development professionals, this compound may serve as a scaffold or starting material for the synthesis of novel chemical entities. Subsequent screening and biological evaluation would be necessary to determine its potential therapeutic applications. The presence of the reactive ketone and nitrile functionalities provides ample opportunities for chemical modification to explore structure-activity relationships.

Safety Information

This compound is classified as a hazardous substance. It is harmful if swallowed and causes skin and serious eye irritation.[3] It may also cause respiratory irritation.[1][5] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this compound.[5]

Hazard Statements: H302, H315, H319, H335[1][3][5]

Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P305+P351+P338[1][3][5]

References

- 1. US4143068A - Process for the preparation of acyl cyanide compounds - Google Patents [patents.google.com]

- 2. 4-氯苯甲酰乙腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. oncotarget.com [oncotarget.com]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. US4056509A - Preparation of benzyl cyanides - Google Patents [patents.google.com]

- 7. 3-(4-Chlorophenyl)-3-oxopropanenitrile, CAS No. 4640-66-8 - iChemical [ichemical.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Pyrazole Derivatives Using 4-Chlorobenzoylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds that hold significant importance in medicinal chemistry and drug discovery. Their diverse pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antifungal properties, have made them attractive scaffolds for the development of novel therapeutic agents.[1] This document provides detailed application notes and experimental protocols for the synthesis of a key pyrazole intermediate, 3-(4-chlorophenyl)-5-aminopyrazole, using 4-Chlorobenzoylacetonitrile as a readily available starting material.

The synthesis route described herein is a robust and efficient method based on the well-established condensation reaction between a β-ketonitrile and hydrazine.[1][2][3] This approach offers a straightforward pathway to obtaining highly functionalized pyrazole cores that can be further elaborated to generate libraries of bioactive molecules for screening and lead optimization in drug development programs.

Synthesis Pathway

The synthesis of 3-(4-chlorophenyl)-5-aminopyrazole from this compound proceeds via a cyclocondensation reaction with hydrazine hydrate. The reaction mechanism involves an initial nucleophilic attack of the hydrazine on the carbonyl group of the β-ketonitrile, followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic pyrazole ring.

Caption: General synthesis pathway for 3-(4-chlorophenyl)-5-aminopyrazole.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis, work-up, and purification of the target pyrazole derivative.

References

Knorr Pyrazole Synthesis with 4-Chlorobenzoylacetonitrile: Application Notes and Protocols for Researchers

For Immediate Release

A Detailed Guide to the Synthesis of 3-(4-chlorophenyl)-1H-pyrazol-5-amine, a Key Intermediate for Drug Discovery

This document provides detailed application notes and experimental protocols for the synthesis of 3-(4-chlorophenyl)-1H-pyrazol-5-amine via the Knorr pyrazole synthesis, utilizing 4-chlorobenzoylacetonitrile and hydrazine hydrate as starting materials. This synthesized pyrazole derivative is a valuable building block for the development of novel therapeutic agents, given the significance of the pyrazole scaffold in medicinal chemistry.[1][2][3][4]

The Knorr pyrazole synthesis is a fundamental and widely used reaction in organic chemistry for the preparation of pyrazole derivatives.[1] The reaction involves the condensation of a 1,3-dicarbonyl compound, or a functional equivalent, with a hydrazine derivative.[1][2] In this specific application, the β-ketonitrile, this compound, undergoes cyclization with hydrazine to form the target 5-aminopyrazole.[1][2]

Reaction Principle

The reaction proceeds through the initial nucleophilic attack of hydrazine on the carbonyl carbon of this compound, followed by an intramolecular cyclization involving the nitrile group, and subsequent tautomerization to yield the stable aromatic pyrazole ring. The use of a β-ketonitrile directly leads to the formation of a 5-aminopyrazole derivative.[1][2]

Experimental Protocols

Protocol 1: Synthesis of 3-(4-chlorophenyl)-1H-pyrazol-5-amine

This protocol details the synthesis of 3-(4-chlorophenyl)-1H-pyrazol-5-amine from this compound and hydrazine hydrate.

Materials:

-

This compound

-

Hydrazine monohydrate (N₂H₄·H₂O)

-

Ethanol (95%)

-

Water

-

Standard laboratory glassware and apparatus for reflux, filtration, and recrystallization.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 eq) and 95% ethanol.

-

Addition of Hydrazine: To the stirred solution, add hydrazine monohydrate (1.3 eq) dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 2 to 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature. Reduce the volume of the solvent under reduced pressure. Add cold water to the residue to precipitate the crude product.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to afford 3-(4-chlorophenyl)-1H-pyrazol-5-amine as a solid.

Data Presentation

Table 1: Reactant and Product Information

| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| This compound | 3-(4-chlorophenyl)-3-oxopropanenitrile | C₉H₆ClNO | 179.61 | Starting Material |

| Hydrazine Monohydrate | Hydrazine hydrate | H₆N₂O | 50.06 | Reagent |

| 3-(4-chlorophenyl)-1H-pyrazol-5-amine | 3-(4-chlorophenyl)-1H-pyrazol-5-amine | C₉H₈ClN₃ | 193.64 | Product |

Table 2: Experimental Conditions and Yield

| Parameter | Value |

| Solvent | 95% Ethanol |

| Reaction Time | 2 - 4 hours |

| Reaction Temp. | Reflux |

| Molar Ratio (Substrate:Hydrazine) | 1 : 1.3 |

| Yield | ~85-95% (based on analogous syntheses) |

| Melting Point | Not explicitly found, requires experimental determination |

Table 3: Spectroscopic Data for 3-(4-chlorophenyl)-1H-pyrazol-5-amine

| Data Type | Observed Peaks/Signals |

| ¹H NMR | Signals corresponding to aromatic protons of the chlorophenyl group and the pyrazole ring proton are expected in the aromatic region (δ 7.0-8.0 ppm). A broad singlet for the amine (NH₂) protons and a singlet for the pyrazole NH proton are also anticipated. A reference spectrum for the target compound shows peaks around δ 7.7 (d), 7.4 (d), 6.0 (s), and broad signals for NH/NH₂.[5] |

| ¹³C NMR | Aromatic carbons of the chlorophenyl and pyrazole rings are expected in the range of δ 100-150 ppm.[6] |

| Mass Spec. | The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of the product (193.64 g/mol ). |

Note: Specific peak values should be determined experimentally and compared with reference data.

Visualizations

Reaction Pathway

The following diagram illustrates the general mechanism of the Knorr pyrazole synthesis starting from a β-ketonitrile and hydrazine.

Caption: General mechanism of the Knorr pyrazole synthesis.

Experimental Workflow

The diagram below outlines the key steps in the experimental procedure.

Caption: Experimental workflow for the synthesis.

Applications in Drug Development

Pyrazole derivatives are a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities.[7] They are integral components in many FDA-approved drugs. The synthesized 3-(4-chlorophenyl)-1H-pyrazol-5-amine serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications, including but not limited to anti-inflammatory, analgesic, antimicrobial, and anticancer agents.[7] The presence of the amine and the chlorophenyl group provides reactive sites for further chemical modifications to explore structure-activity relationships (SAR) and develop new drug candidates.

References

- 1. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 2. soc.chim.it [soc.chim.it]

- 3. Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. spectrabase.com [spectrabase.com]

- 6. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]

- 7. escales | Virtual tour generated by Panotour [ub.edu]

Application Notes and Protocols for Multicomponent Reactions Involving 4-Chlorobenzoylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-Chlorobenzoylacetonitrile in multicomponent reactions (MCRs) to generate structurally diverse heterocyclic compounds. The protocols focus on two key transformations: the Gewald aminothiophene synthesis and a Hantzsch-type pyridine synthesis. These reactions offer efficient one-pot access to substituted thiophenes and pyridines, which are privileged scaffolds in medicinal chemistry.[1][2][3][4][5]

Application Note 1: Gewald Synthesis of 2-Amino-5-(4-chlorobenzoyl)thiophenes

The Gewald three-component reaction is a robust method for the synthesis of highly substituted 2-aminothiophenes.[6][7][8] This reaction involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base. This compound serves as an excellent active methylene component, yielding 2-aminothiophenes with a 5-(4-chlorobenzoyl) substituent, a moiety of interest in drug discovery due to the common presence of halogenated compounds in pharmaceuticals.[9] The resulting 2-aminothiophene core is a versatile intermediate for the synthesis of a wide range of biologically active molecules, including antimicrobial, anti-inflammatory, and anticancer agents.[1][2][10]

Reaction Scheme:

Caption: Gewald synthesis of 2-aminothiophenes.

Experimental Protocol (Representative)

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

This compound

-

Selected aldehyde or ketone (e.g., cyclohexanone, benzaldehyde)

-

Elemental sulfur

-

Morpholine (or another suitable base like triethylamine or piperidine)

-

Ethanol (or another suitable solvent like DMF or isopropanol)

-

Standard laboratory glassware for reflux and work-up

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq.), the desired aldehyde or ketone (1.0 eq.), and elemental sulfur (1.1 eq.) in ethanol.

-

Add morpholine (1.5 eq.) to the suspension.

-

Heat the reaction mixture to reflux (approximately 80 °C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into ice-water with stirring.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water and then with a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford the pure 2-aminothiophene derivative.

-

Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).

Data Presentation: Substrate Scope and Yields (Representative)

| Entry | R¹ | R² | Product Structure | Representative Yield (%) |

| 1 | H | Phenyl | 2-Amino-5-(4-chlorobenzoyl)-4-phenylthiophene-3-carbonitrile | 85-95 |

| 2 | H | 4-Methoxyphenyl | 2-Amino-5-(4-chlorobenzoyl)-4-(4-methoxyphenyl)thiophene-3-carbonitrile | 80-90 |

| 3 | H | 4-Nitrophenyl | 2-Amino-5-(4-chlorobenzoyl)-4-(4-nitrophenyl)thiophene-3-carbonitrile | 75-85 |

| 4 | -(CH₂)₅- | 2-Amino-5-(4-chlorobenzoyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | 90-98 |

Application Note 2: Hantzsch-Type Synthesis of Substituted Pyridines

A variation of the Hantzsch pyridine synthesis can be employed to produce highly functionalized pyridine derivatives in a one-pot, multicomponent reaction.[5][11] In this approach, this compound can act as the active methylene component, reacting with an aldehyde, and another active methylene compound in the presence of a nitrogen source, typically ammonium acetate. This methodology provides a straightforward route to novel pyridine scaffolds, which are of significant interest in drug discovery due to their prevalence in a wide array of therapeutic agents, including those with antimicrobial and anticancer activities.[3][4][5][12]

Reaction Scheme:

References

- 1. mdpi.com [mdpi.com]

- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and cytotoxic evaluation of 2-amino-4- aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives | Semantic Scholar [semanticscholar.org]

- 7. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Biological Activities of Thiophenes | Encyclopedia MDPI [encyclopedia.pub]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

Application Notes and Protocols for the Synthesis of 1,3-Oxazole-5-one from 4-Chlorobenzoyl Precursors

Introduction

This document provides detailed protocols for the synthesis of 2-(4-chlorophenyl)-1,3-oxazol-5-one, a derivative of 1,3-oxazole-5-one. The synthetic strategy is a two-step process. The first step involves the synthesis of the intermediate, N-(4-chlorobenzoyl)glycine, through the acylation of glycine with 4-chlorobenzoyl chloride. This reaction is a modification of the well-established Schotten-Baumann reaction used for the synthesis of hippuric acid and its analogues.[1][2][3][4] The second step is the cyclodehydration of the N-(4-chlorobenzoyl)glycine intermediate to yield the target 1,3-oxazole-5-one. This is achieved through the Erlenmeyer-Plöchl azlactone synthesis, which utilizes a dehydrating agent such as acetic anhydride.[5][6] This method is a classic and reliable approach for the formation of oxazolone rings.[5][6]

While the initial query specified 4-chlorobenzoylacetonitrile as a precursor, a more direct and well-documented pathway commences with 4-chlorobenzoyl chloride. This approach ensures high yields and purity of the intermediate required for the subsequent cyclization.

Experimental Protocols

Part 1: Synthesis of N-(4-Chlorobenzoyl)glycine (Intermediate)

This protocol is adapted from the standard synthesis of hippuric acid.[1][2][3][7]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Glycine | 75.07 | 7.5 g | 0.1 |

| 4-Chlorobenzoyl chloride | 175.01 | 17.5 g (12.8 mL) | 0.1 |

| Sodium hydroxide (NaOH) | 40.00 | 8.0 g | 0.2 |

| Hydrochloric acid (HCl) | 36.46 | As needed | - |

| Distilled water | 18.02 | 100 mL | - |

| Carbon tetrachloride (CCl4) | 153.82 | For washing | - |

Procedure:

-

In a 250 mL Erlenmeyer flask, dissolve 7.5 g (0.1 mol) of glycine in 80 mL of 10% aqueous sodium hydroxide solution.

-

Cool the flask in an ice bath.

-

In a separate beaker, dissolve 8.0 g (0.2 mol) of sodium hydroxide in 20 mL of water and cool the solution.

-

Add 17.5 g (0.1 mol) of 4-chlorobenzoyl chloride and the cold sodium hydroxide solution portion-wise and alternatively to the glycine solution with constant stirring. Ensure the temperature is maintained below 10°C.

-

After the addition is complete, continue stirring for an additional 30 minutes in the ice bath.

-

Acidify the reaction mixture with concentrated hydrochloric acid until the pH is acidic to litmus paper.

-

A white precipitate of N-(4-chlorobenzoyl)glycine will form.

-

Filter the precipitate using a Büchner funnel and wash with cold water.

-

For purification, the crude product can be washed with carbon tetrachloride to remove any unreacted 4-chlorobenzoyl chloride and benzoic acid.[7]

-

Recrystallize the product from hot water.

-

Dry the purified crystals in an oven at 100°C.

Expected Yield: Based on analogous syntheses of hippuric acid, yields are typically in the range of 60-70%.[7]

Part 2: Synthesis of 2-(4-Chlorophenyl)-1,3-oxazol-5-one (Final Product)

This protocol follows the principles of the Erlenmeyer-Plöchl azlactone synthesis.[5][6]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| N-(4-Chlorobenzoyl)glycine | 213.62 | 10.7 g | 0.05 |

| Acetic anhydride | 102.09 | 20.4 g (18.8 mL) | 0.2 |

| Anhydrous sodium acetate | 82.03 | 4.1 g | 0.05 |

Procedure:

-

In a 100 mL round-bottom flask, place 10.7 g (0.05 mol) of N-(4-chlorobenzoyl)glycine, 4.1 g (0.05 mol) of anhydrous sodium acetate, and 20.4 g (0.2 mol) of acetic anhydride.

-

Heat the mixture in a water bath at 80-90°C for 1-2 hours with occasional stirring until the solid dissolves.

-

Cool the reaction mixture in an ice bath.

-

The product will crystallize out.

-

Filter the crystals and wash with cold water.

-

Recrystallize the product from a suitable solvent such as ethanol or a mixture of ethyl acetate and hexane.

-

Dry the purified 2-(4-chlorophenyl)-1,3-oxazol-5-one.

Expected Yield and Properties:

| Compound | Expected Yield (%) | Melting Point (°C) | Appearance |

| N-(4-Chlorobenzoyl)glycine | 60-70 | ~200 (decomposes)[8] | White crystalline powder |

| 2-(4-Chlorophenyl)-1,3-oxazol-5-one | 70-80 | Not specified, but expected to be a solid | Crystalline solid |

Characterization: The synthesized compounds should be characterized by standard analytical techniques such as:

-

FT-IR Spectroscopy: To identify characteristic functional groups (e.g., C=O, C=N, C-Cl).

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry: To determine the molecular weight.

-

Melting Point Analysis: To assess the purity of the compounds.

Visualizations

Experimental Workflow

Caption: Overall experimental workflow for the two-step synthesis.

Reaction Pathway

Caption: Simplified reaction pathway for the synthesis.

References

- 1. Hippuric acid synthesis - chemicalbook [chemicalbook.com]

- 2. globalconference.info [globalconference.info]

- 3. ijsr.net [ijsr.net]

- 4. acs.org [acs.org]

- 5. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]

- 6. Erlenmeyer-Plöchl_azlactone_and_amino_acid_synthesis [chemeurope.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. chembk.com [chembk.com]

Application Notes and Protocols: 4-Chlorobenzoylacetonitrile in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorobenzoylacetonitrile is a versatile bifunctional building block in medicinal chemistry, prized for its utility in the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. Its unique structure, featuring a reactive ketone, an active methylene group, and a nitrile moiety, allows for its participation in a variety of cyclization and condensation reactions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of biologically active pyrazole and pyrimidine derivatives, which have shown promise as anticancer and antimicrobial agents.

Key Applications in Medicinal Chemistry

This compound serves as a key precursor for the synthesis of several important classes of bioactive molecules, including:

-

Pyrazole Derivatives: These compounds are synthesized through the reaction of this compound with hydrazine derivatives. Pyrazoles are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer effects.

-

Pyrimidine Derivatives: The condensation of this compound with amidines or guanidine yields pyrimidine-based structures. Pyrimidines are core components of nucleobases and are integral to a multitude of clinically used drugs, including antiviral and anticancer agents.

-

Pyrano[2,3-c]pyrazole Derivatives: Multi-component reactions involving this compound, an aldehyde, and a pyrazolone derivative can afford complex heterocyclic systems like pyrano[2,3-c]pyrazoles, which have been investigated for their potent anti-glioma activities.

Data Presentation: Biological Activities of Derived Compounds

The following tables summarize the biological activities of representative compounds synthesized using this compound or structurally related precursors.

Table 1: Anticancer Activity of Pyrano[2,3-c]pyrazole Derivatives

| Compound ID | Target Cell Line | IC50 (µM) | Reference |

| 4j | GL261 (Glioma) | Not explicitly stated, but identified as the most potent |

Note: The referenced study identified compound 4j as a potent inhibitor of Protein Kinase B (PKBβ/AKT2).

Table 2: Pin1 Inhibitory Activity of Pyrimidine Derivatives

| Compound ID | IC50 (µM) | Inhibition Type | Reference |

| 2a | < 3 | Time-dependent | |

| 2f | < 3 | Time-dependent | |

| 2h | < 3 | Time-dependent | |

| 2l | < 3 | Time-dependent |

Note: Pin1 (Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1) is a validated target in cancer therapy.

Experimental Protocols

Protocol 1: Synthesis of 5-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile

This protocol describes the synthesis of a pyrazole derivative from this compound and hydrazine hydrate.

Materials:

-

This compound

-

Hydrazine hydrate

-

Ethanol

-

Glacial acetic acid

Procedure:

-

Dissolve this compound (1 mmol) in ethanol (20 mL) in a round-bottom flask equipped with a reflux condenser.

-

Add hydrazine hydrate (1.2 mmol) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from ethanol to obtain the pure pyrazole derivative.

Protocol 2: Synthesis of 4-amino-6-(4-chlorophenyl)-2-substituted-pyrimidine-5-carbonitrile

This protocol outlines the synthesis of a pyrimidine derivative from this compound and a suitable amidine.

Materials:

-

This compound

-

Guanidine hydrochloride (or other amidine hydrochloride)

-

Sodium ethoxide

-

Ethanol

Procedure:

-

Prepare a solution of sodium ethoxide in ethanol by dissolving sodium metal in absolute ethanol.

-

To this solution, add guanidine hydrochloride (1.1 mmol) and stir for 15 minutes.

-

Add this compound (1 mmol) to the reaction mixture.

-

Reflux the mixture for 8-10 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., acetic acid).

-

The precipitated product is filtered, washed with water, and dried.

-

Purify the crude product by column chromatography or recrystallization.

Signaling Pathways and Mechanisms of Action

Pin1 Signaling Pathway in Cancer

Pin1 is a peptidyl-prolyl isomerase that plays a crucial role in cell cycle regulation and oncogenesis by catalyzing the cis-trans isomerization of pSer/Thr-Pro motifs in various proteins. Its overexpression is implicated in numerous cancers. Inhibition of Pin1 can disrupt cancer cell signaling and induce apoptosis.

Caption: The Pin1 signaling pathway in cancer.

AKT2 Signaling Pathway in Cancer

AKT2 is a serine/threonine kinase that is a central node in the PI3K/AKT signaling pathway, which is frequently hyperactivated in cancer. AKT2 promotes cell survival, proliferation, and metastasis.

Caption: The AKT2 signaling pathway in cancer.

Synthetic Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and evaluation of bioactive compounds from this compound.

Caption: General synthetic and evaluation workflow.

Application Note: GC-MS Analysis of 4-Chlorobenzoylacetonitrile and its Reaction Products

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive protocol for the analysis of 4-Chlorobenzoylacetonitrile and its common reaction products using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a versatile building block in synthetic chemistry, frequently used in the preparation of various heterocyclic compounds. Monitoring the progress of reactions involving this starting material and identifying its byproducts is crucial for process optimization and quality control. Due to the polar nature and limited volatility of this compound and many of its derivatives, a derivatization step is required prior to GC-MS analysis. This protocol details a robust methoximation and silylation procedure to enhance the volatility and thermal stability of the analytes, ensuring accurate and reproducible results.

Introduction

This compound (CAS 4640-66-8) is a β-ketonitrile widely employed as a precursor in the synthesis of pharmaceuticals and other specialty chemicals.[1] Its chemical structure, featuring a reactive methylene group, a ketone, and a nitrile, allows for its use in the formation of diverse heterocyclic systems such as pyrazoles, pyrimidines, and pyridines.[1][2] Common reactions include cyclization with hydrazines to form pyrazoles, and condensation with urea or amidines to yield pyrimidines.[3][4][5] Additionally, hydrolysis of the nitrile group can occur, leading to the formation of a β-ketoamide or 4-chlorobenzoic acid.[6][7]

Given the complexity of these reaction mixtures, a reliable analytical method is essential for monitoring reactant consumption, and identifying and quantifying products and impurities. Gas Chromatography-Mass Spectrometry (GC-MS) offers high separation efficiency and definitive compound identification. However, the direct analysis of this compound and its polar derivatives is challenging due to their low volatility.[8] This protocol addresses this by employing a two-step derivatization process: methoximation of the keto group followed by trimethylsilylation (TMS) of any active hydrogens. This procedure converts the polar analytes into more volatile and thermally stable derivatives suitable for GC-MS analysis.

Potential Reaction Products

A typical reaction starting with this compound may yield a variety of products depending on the reagents and conditions used. This protocol is designed to separate and identify the starting material along with its likely derivatives.

| Compound Name | Structure | Derivatization Note |

| This compound | ClC₆H₄COCH₂CN | The ketone group is derivatized by methoximation. |

| 5-(4-chlorophenyl)-1H-pyrazol-3-amine | C₉H₈ClN₃ | A potential pyrazole product from reaction with hydrazine. The amine groups will be silylated. |

| 4-(4-chlorophenyl)-6-oxo-1,6-dihydropyrimidin-2-amine | C₁₀H₈ClN₃O | A potential pyrimidine product from reaction with urea. The amine and amide protons will be silylated. |

| 4-Chlorobenzoylacetamide | ClC₆H₄COCH₂CONH₂ | The primary hydrolysis product of the nitrile. The ketone is methoximated and the amide protons are silylated. |

| 4-Chlorobenzoic acid | ClC₆H₄COOH | A potential further hydrolysis product. The carboxylic acid is silylated. |

Experimental Protocols

Sample Preparation

-

Reaction Quenching: At the desired time point, quench a 100 µL aliquot of the reaction mixture by adding it to 900 µL of a suitable solvent, such as ethyl acetate or dichloromethane.

-

Extraction (if necessary): If the reaction is in an aqueous or highly polar solvent, perform a liquid-liquid extraction. Add 1 mL of ethyl acetate to the quenched sample, vortex for 1 minute, and centrifuge to separate the layers. Transfer the organic layer to a clean vial.

-

Drying: Dry the organic extract over anhydrous sodium sulfate.

-

Solvent Evaporation: Transfer a 100 µL aliquot of the dried organic extract to a 2 mL autosampler vial and evaporate the solvent to complete dryness under a gentle stream of nitrogen.

Derivatization Protocol (Methoximation-Silylation)

-

Methoximation:

-

Prepare a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.

-

Add 50 µL of this solution to the dried sample residue in the autosampler vial.

-

Cap the vial tightly and heat at 60°C for 60 minutes.

-

Allow the vial to cool to room temperature.

-

-

Silylation:

-

Add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) to the vial.

-

Cap the vial tightly and heat at 70°C for 30 minutes.[8]

-

Allow the vial to cool to room temperature before GC-MS analysis.

-

GC-MS Instrumentation and Conditions

The following parameters are recommended for an Agilent GC-MS system but can be adapted for other instruments.

| Parameter | Setting |

| Gas Chromatograph | Agilent 8890 GC or equivalent |

| Mass Spectrometer | Agilent 5977 MS or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl methyl siloxane column |

| Injection Volume | 1 µL |

| Inlet Temperature | 280°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Temperature Program | Initial temperature of 70°C, hold for 2 minutes. Ramp at 15°C/min to 300°C, hold for 5 minutes.[9] |

| Transfer Line Temp. | 280°C |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-650 |

Data Presentation

Quantitative analysis of reaction progress can be achieved by integrating the peak areas of the derivatized analytes. The results should be summarized in a table for clear comparison across different time points or reaction conditions.

Table 1: Example of Quantitative Reaction Monitoring Data

| Time (hours) | This compound (Peak Area) | Product A (Peak Area) | Product B (Peak Area) |

| 0 | 1,500,000 | 0 | 0 |

| 1 | 1,125,000 | 250,000 | 50,000 |

| 2 | 750,000 | 480,000 | 110,000 |

| 4 | 200,000 | 850,000 | 200,000 |

| 8 | 10,000 | 980,000 | 250,000 |

Table 2: Expected Mass Fragments for Derivatized Analytes

| Analyte | Derivatized Form | Key Mass Fragments (m/z) |

| This compound | Methoxyamine derivative | Molecular ion, fragments corresponding to the chlorobenzoyl group and the methoxyimino-acetonitrile moiety. |

| 4-Chlorobenzoic acid | TMS ester | 228 (M+), 213 (M-15), 139/141 (ClC₆H₄CO)[10][11][12] |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for GC-MS analysis of this compound reaction products.

Conclusion

This application note provides a detailed and robust protocol for the GC-MS analysis of this compound and its potential reaction products. The described sample preparation and derivatization procedures are essential for achieving reliable and reproducible results for these polar and semi-volatile compounds. The provided instrument parameters serve as a validated starting point for method development. This methodology is a valuable tool for researchers in organic synthesis and drug development, enabling effective monitoring of reaction progress, identification of byproducts, and ensuring the quality of synthesized materials.

References

- 1. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Journal of Chemical Sciences | Indian Academy of Sciences [ias.ac.in]

- 5. bu.edu.eg [bu.edu.eg]

- 6. benchchem.com [benchchem.com]

- 7. Benzoic acid, 4-chloro- [webbook.nist.gov]

- 8. mdpi.com [mdpi.com]

- 9. Automated silylation of flavonoids using 3D printed microfluidics prior to chromatographic analysis: system development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-Chlorobenzoic acid, TMS derivative [webbook.nist.gov]

- 11. 4-Chlorobenzoic acid, TMS derivative [webbook.nist.gov]

- 12. 4-Chlorobenzoic acid, TMS derivative [webbook.nist.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment of 4-Chlorobenzoylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of 4-Chlorobenzoylacetonitrile. The described methodology is designed to provide high-resolution separation of the active pharmaceutical ingredient (API) from its potential process-related impurities and degradation products. This document provides a comprehensive experimental protocol, system suitability test (SST) parameters, and a summary of the chromatographic conditions, making it a valuable resource for quality control laboratories and researchers in the pharmaceutical industry.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is a critical step in the drug development and manufacturing process to guarantee the safety and efficacy of the final drug product.[1] HPLC is a powerful analytical technique for the separation, identification, and quantification of compounds in a mixture.[2] This application note presents a reliable isocratic RP-HPLC method utilizing a C18 stationary phase and UV detection for the routine analysis of this compound. The method is designed to be specific, and capable of separating the main component from its potential impurities.

Principle

The method employs reverse-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of acetonitrile and water.[3] The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. More hydrophobic compounds will have a stronger interaction with the C18 column and will be retained longer, while more polar compounds will elute earlier. The addition of a small amount of formic acid to the mobile phase helps to ensure good peak shape and reproducibility by controlling the ionization of any acidic or basic functional groups. The eluted compounds are detected by a UV detector at a wavelength where this compound exhibits significant absorbance.

Potential Impurities

During the synthesis of this compound, several process-related impurities may arise. A common synthetic route involves the reaction of a 4-chlorobenzoic acid ester with acetonitrile. Potential impurities could include unreacted starting materials and by-products from side reactions. Based on analogous syntheses, the following are considered potential impurities:

-

4-Chlorobenzoic acid: A potential starting material or hydrolysis product.

-

Methyl 4-chlorobenzoate: A common starting material in the synthesis.

-

Benzoylacetonitrile: An impurity that could arise from related starting materials.

The developed HPLC method should be capable of resolving these and other potential degradation products from the main this compound peak.

Experimental Protocol

Instrumentation and Apparatus

-

HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

-

Data acquisition and processing software.

-

Analytical balance.

-

Volumetric flasks, pipettes, and other standard laboratory glassware.

-

Syringe filters (0.45 µm).

Reagents and Materials

-

Acetonitrile (HPLC grade).[4]

-

Water (HPLC grade or purified to 18.2 MΩ·cm).

-

Formic acid (analytical grade).

-

This compound reference standard.

Chromatographic Conditions

The following table summarizes the recommended chromatographic conditions for the analysis.

| Parameter | Recommended Setting |

| Stationary Phase | C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile : Water : Formic Acid (60:40:0.1, v/v/v) |

| Elution Mode | Isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Run Time | 15 minutes |

Preparation of Solutions

-

Mobile Phase Preparation: Carefully measure 600 mL of acetonitrile, 400 mL of water, and 1.0 mL of formic acid. Mix thoroughly and degas using sonication or vacuum filtration before use.

-

Standard Solution Preparation (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

-

Sample Solution Preparation (0.1 mg/mL): Accurately weigh about 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

System Suitability Test (SST)